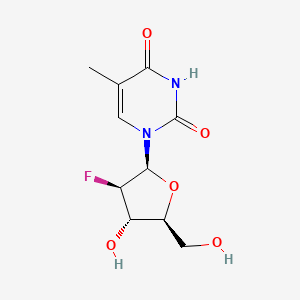

Clevudine

Beschreibung

This compound is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, this compound is phosphorylated to its active metabolites, this compound monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). This compound has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Eigenschaften

IUPAC Name |

1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-XQXXSGGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057659 | |

| Record name | Clevudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163252-36-6 | |

| Record name | Clevudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163252-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clevudine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163252366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clevudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clevudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN51MVP5F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intracellular Journey of Clevudine: A Technical Guide to its Phosphorylation and Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clevudine, a nucleoside analog of the unnatural L-configuration, is a potent inhibitor of hepatitis B virus (HBV) replication. Its antiviral activity is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (CLV-TP). This technical guide provides an in-depth exploration of the intracellular phosphorylation cascade of this compound, detailing the enzymatic players, kinetic parameters, and experimental methodologies used to elucidate this critical activation pathway. A comprehensive understanding of this process is paramount for the rational design of novel nucleoside analogs and the optimization of antiviral therapies.

The Phosphorylation Cascade of this compound

This compound, as a prodrug, requires a series of three sequential phosphorylation steps to become pharmacologically active. This process is exclusively mediated by host cellular kinases. The pathway initiates with the formation of this compound monophosphate (CLV-MP), followed by the synthesis of this compound diphosphate (CLV-DP), and culminates in the production of the active moiety, this compound triphosphate (CLV-TP)[1][2].

The conversion of this compound to its active triphosphate form occurs within the host cell, primarily in hepatocytes[3]. The active this compound triphosphate then inhibits the HBV DNA polymerase, effectively terminating viral DNA synthesis[1][2].

Enzymatic Machinery of this compound Phosphorylation

The intracellular phosphorylation of this compound is a multi-step process catalyzed by a series of host cell kinases:

-

Step 1: this compound → this compound Monophosphate (CLV-MP) This initial and often rate-limiting step is catalyzed by two key enzymes: thymidine kinase 2 (TK2) , a mitochondrial enzyme, and deoxycytidine kinase (dCK) [4]. Both enzymes are crucial for the salvage pathway of nucleoside metabolism. While both enzymes can phosphorylate this compound, their relative contributions may vary depending on the cell type and metabolic state.

-

Step 2: this compound Monophosphate (CLV-MP) → this compound Diphosphate (CLV-DP) The second phosphorylation event is predominantly carried out by thymidylate kinase (TMPK) . Studies have shown that TMPK plays a critical role in the metabolism of this compound[5]. The efficiency of this step is a key determinant of the overall rate of CLV-TP formation. In primary hepatocytes, the conversion of the 5'-monophosphate to the diphosphate has been identified as the rate-limiting step in the phosphorylation of this compound[6].

-

Step 3: this compound Diphosphate (CLV-DP) → this compound Triphosphate (CLV-TP) The final phosphorylation step is catalyzed by nucleoside diphosphate kinases (NDPKs) , which are ubiquitously expressed enzymes responsible for maintaining the intracellular pool of nucleoside triphosphates.

The following diagram illustrates the sequential phosphorylation of this compound:

Quantitative Analysis of this compound Phosphorylation

The efficiency of each phosphorylation step can be quantified by determining the kinetic parameters of the involved enzymes.

Kinetic Parameters of this compound Phosphorylating Enzymes

The following table summarizes the available kinetic data for the phosphorylation of this compound and its monophosphate derivative.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Phosphorylation Efficiency (kcat/Km) (M-1s-1) | Reference |

| Thymidylate Kinase (TMPK) | This compound Monophosphate (CLV-MP) | 105 ± 15 | 0.02 ± 0.002 | 0.02 ± 0.002 | 190 | [5] |

| Thymidylate Kinase (TMPK) | Thymidine Monophosphate (TMP) | 12.3 ± 2.2 | 2.40 ± 0.36 | 2.40 ± 0.36 | 195,122 | [5] |

The data clearly indicate that this compound monophosphate is a significantly poorer substrate for TMPK compared to the natural substrate, thymidine monophosphate, with a phosphorylation efficiency that is approximately 1% of that for TMP[5]. This underscores the rate-limiting nature of this second phosphorylation step.

Intracellular Concentrations and Half-life of this compound Phosphates

Studies in primary human hepatocytes have provided valuable insights into the intracellular accumulation and persistence of the active this compound triphosphate.

| Cell Type | This compound Concentration | Intracellular CLV-TP Concentration (pmol/106 cells) | Approximate Intracellular CLV-TP Concentration (µM) | Peak Accumulation Time (hours) | Initial Half-life of CLV-TP (hours) | Reference |

| Primary Human Hepatocytes | 1 µM | 41.3 ± 8.4 | ~10 | ~8 | ~11 | [6] |

In primary human hepatocytes, the major metabolite formed is the 5'-monophosphate, whereas in hepatoma cell lines, the 5'-triphosphate is the predominant form. However, the overall levels of the active triphosphate are comparable in both cell types[6].

Experimental Protocols for Studying this compound Phosphorylation

The investigation of this compound's intracellular phosphorylation relies on a combination of cell culture, biochemical assays, and advanced analytical techniques.

In Vitro Kinase Assays

Determining the kinetic parameters of the kinases involved in this compound phosphorylation is crucial. A typical in vitro kinase assay involves the following steps:

Protocol for a Typical In Vitro Kinase Assay:

-

Enzyme Preparation: Purified recombinant human kinases (e.g., TK2, dCK, TMPK) are used.

-

Reaction Mixture: A reaction mixture is prepared containing the kinase, varying concentrations of this compound or its monophosphate, ATP (often spiked with [γ-³²P]ATP for radiolabeling), and a suitable kinase buffer containing MgCl₂.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time, ensuring the reaction velocity is linear.

-

Reaction Termination: The reaction is stopped by adding a solution containing EDTA to chelate the Mg²⁺ ions or by heat inactivation.

-

Product Analysis: The formation of the phosphorylated product is quantified. This can be achieved by:

-

High-Performance Liquid Chromatography (HPLC): Separating the substrate and the phosphorylated product, with detection by UV absorbance or radioactivity.

-

Scintillation Counting: For radiolabeled assays, the phosphorylated product can be captured on an ion-exchange filter, and the radioactivity is measured.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification.

-

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Analysis of Intracellular this compound Phosphates by HPLC-MS/MS

Quantifying the intracellular levels of this compound and its phosphorylated metabolites is essential for understanding its pharmacokinetics and pharmacodynamics. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.

3.2.1. Sample Preparation: Intracellular Metabolite Extraction

A critical step for accurate quantification is the efficient extraction of the polar phosphate metabolites from the cells while quenching metabolic activity.

Protocol for Intracellular Metabolite Extraction:

-

Cell Culture: Plate and culture cells (e.g., primary hepatocytes, HepG2 cells) to the desired confluency. Treat the cells with this compound for the desired time points.

-

Cell Harvesting and Quenching:

-

Aspirate the culture medium.

-

Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Immediately add a cold extraction solvent, typically a mixture of methanol and water (e.g., 70-80% methanol), to quench enzymatic activity and lyse the cells.

-

-

Cell Lysis and Protein Precipitation:

-

Scrape the cells in the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice or at -20°C to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet the cell debris and precipitated proteins.

-

-

Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.

-

Drying and Reconstitution (Optional but common): The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation. The dried extract is then reconstituted in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.

3.2.2. HPLC-MS/MS Analysis

The separation and detection of this compound and its highly polar phosphate metabolites require specialized chromatographic and mass spectrometric conditions.

Recommended HPLC-MS/MS Parameters:

-

Chromatography: Ion-pair reversed-phase chromatography is often employed to retain and separate the negatively charged phosphate groups.

-

Column: A C18 column with a polar endcapping is a suitable choice.

-

Mobile Phase A: An aqueous buffer containing an ion-pairing agent such as tributylamine or dimethylhexylamine, with a weak acid like acetic acid to maintain a stable pH.

-

Mobile Phase B: An organic solvent such as methanol or acetonitrile.

-

Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to elute the analytes.

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used for its high sensitivity and selectivity.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its phosphorylated metabolites, as well as for an internal standard.

-

Example MRM Transitions (Hypothetical - requires experimental determination):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M-H]⁻ | [Fragment]⁻ |

| CLV-MP | [M-H]⁻ | [PO₃]⁻ (79) |

| CLV-DP | [M-H]⁻ | [P₂O₆H]⁻ (159) |

| CLV-TP | [M-H]⁻ | [P₃O₉H₂]⁻ (239) |

Conclusion

The intracellular phosphorylation of this compound to its active triphosphate form is a complex yet crucial process for its antiviral efficacy. This guide has provided a detailed overview of the enzymatic pathway, the available quantitative data, and the experimental methodologies used to study this process. A thorough understanding of these aspects is essential for the development of next-generation nucleoside analogs with improved activation profiles and enhanced therapeutic indices. Further research to elucidate the kinetic parameters of the initial phosphorylation steps and to refine the analytical methods will continue to advance the field of antiviral drug development.

References

- 1. This compound | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. iscrm.uw.edu [iscrm.uw.edu]

- 6. This compound is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Clevudine for Chronic Hepatitis B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clevudine (1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)thymine), a nucleoside analog with a unique L-configuration, emerged as a potent inhibitor of the hepatitis B virus (HBV). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound for the treatment of chronic hepatitis B. It details the preclinical and clinical studies that shaped its trajectory, presenting key quantitative data in structured tables and outlining the experimental protocols employed. The guide also visualizes the drug's mechanism of action and development workflow through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Introduction: The Emergence of a Novel Anti-HBV Agent

This compound was developed by Bukwang Pharmaceutical in South Korea to address the global health challenge of chronic hepatitis B. As a pyrimidine nucleoside analog, it was designed to interfere with the replication of the hepatitis B virus.[1] A key distinguishing feature of this compound is its unnatural L-configuration, which contributes to its potent and sustained antiviral activity.[2] The drug, also known by its trade name Levovir, gained attention for its efficacy in reducing HBV DNA levels in infected patients.[3]

Mechanism of Action: A Multi-faceted Approach to Viral Inhibition

This compound exerts its antiviral effect through a multi-step process that ultimately disrupts HBV replication.

Intracellular Activation

Following oral administration, this compound is absorbed and transported into hepatocytes. Inside the liver cells, it undergoes phosphorylation by cellular kinases to its active form, this compound triphosphate.[2][4] This activation is a critical step for its antiviral activity.

Inhibition of HBV DNA Polymerase

This compound triphosphate acts as a potent inhibitor of the HBV DNA polymerase, an enzyme crucial for viral replication.[4] It inhibits multiple functions of the polymerase, including DNA-dependent DNA reverse transcription and priming.[5][6] The mechanism of inhibition has been described as non-competitive, where this compound triphosphate binds to the polymerase and induces conformational changes that prevent DNA chain elongation.[7]

Reduction of cccDNA

Preclinical studies in the woodchuck model of chronic hepatitis B demonstrated that this compound treatment could lead to a reduction in covalently closed circular DNA (cccDNA).[2] cccDNA is the stable form of the viral genome in the nucleus of infected hepatocytes and is the template for all viral transcripts. Its reduction is a key goal of anti-HBV therapy.

Preclinical Development: In Vitro and In Vivo Evaluation

In Vitro Studies

Experimental Protocol: The in vitro antiviral activity of this compound was evaluated using the HepAD38 human hepatoma cell line, which stably expresses wild-type HBV.[3] Cells were cultured in the presence of varying concentrations of this compound. The level of HBV DNA in the culture supernatant was quantified using a real-time polymerase chain reaction (PCR) assay to determine the drug's efficacy in inhibiting viral replication.[3]

Results: These in vitro studies demonstrated that this compound potently inhibits HBV replication in a dose-dependent manner.

In Vivo Studies

Experimental Protocol: The in vivo efficacy and safety of this compound were assessed in two key animal models of chronic hepatitis B: the duck hepatitis B virus (DHBV) model and the woodchuck hepatitis virus (WHV) model.[2] Animals were treated with this compound, and the levels of viral DNA in their serum were monitored over time. In the woodchuck model, the effect of this compound on the levels of intrahepatic cccDNA was also investigated.[2]

Results: In both animal models, this compound demonstrated a marked and rapid inhibition of virus replication with no significant toxicity observed.[2] Notably, in the woodchuck model, this compound treatment led to a dose-dependent delay in viral rebound after cessation of therapy and a reduction or loss of cccDNA.[2]

Clinical Development: A Phased Approach to Human Trials

The clinical development of this compound followed a standard phased approach to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase II Clinical Trials

Experimental Protocol: Phase II studies were designed as multicenter, randomized trials to evaluate the safety, pharmacokinetics, and antiviral activity of different doses of this compound. One such study compared once-daily doses of 10 mg, 30 mg, and 50 mg for 12 weeks in nucleoside-naïve patients with chronic HBV infection.[8] Key inclusion criteria included detectable HBsAg for more than six months and HBV DNA levels ≥ 1 x 10^5 copies/mL.[1] Patients with co-infections such as HCV or HIV were excluded.[8]

Quantitative Data Summary:

Table 1: Efficacy of this compound in a Phase II Study (12 Weeks) [8]

| Dose Group | Median HBV DNA Reduction (log10 copies/mL) |

| 10 mg | -2.5 |

| 50 mg | -2.7 |

| 100 mg | -3.0 |

| 200 mg | -2.6 |

Phase III Clinical Trials

Experimental Protocol: Pivotal Phase III trials were conducted to confirm the efficacy and safety of this compound in a larger patient population. These were typically randomized, double-blind, placebo-controlled studies. A key study evaluated this compound 30 mg once daily for 24 weeks in both HBeAg-positive and HBeAg-negative patients with chronic hepatitis B.[2]

Quantitative Data Summary:

Table 2: Efficacy of this compound 30 mg/day in Phase III Trials (24 Weeks) [2]

| Patient Group | Outcome | This compound | Placebo |

| HBeAg-Positive | Undetectable HBV DNA | Potent Efficacy | - |

| Biochemical Improvement | Significant | - | |

| HBeAg-Negative | Undetectable HBV DNA | Potent Efficacy | - |

| Biochemical Improvement | Significant | - |

Long-Term Efficacy and Safety

Experimental Protocol: Long-term studies, including open-label extension studies and Phase IV post-marketing surveillance, were conducted to assess the durability of response and the long-term safety profile of this compound. One retrospective study investigated the outcomes of 152 treatment-naïve Korean patients who received 30 mg of this compound once daily for at least 12 months.[5][9]

Quantitative Data Summary:

Table 3: Long-Term Efficacy of this compound in Naïve Chronic Hepatitis B Patients [5][9]

| Outcome | 12 Months | 24 Months | 36 Months |

| Undetectable HBV DNA (<12 IU/mL) | |||

| Overall | 65.8% | 74.7% | 74.7% |

| HBeAg-Positive | 53.8% | 59.7% | 59.7% |

| HBeAg-Negative | 83.6% | 95.3% | 95.3% |

| ALT Normalization (<40 IU/L) | |||

| Overall | 77.6% | 86.2% | 86.2% |

| HBeAg Loss/Seroconversion | |||

| Overall | 17.6% | 23.5% | 23.5% |

Table 4: Long-Term Safety of this compound in Naïve Chronic Hepatitis B Patients [5][9]

| Adverse Event | Incidence (Cumulative) |

| Viral Breakthrough | |

| 12 Months | 6.6% |

| 24 Months | 22.5% |

| 36 Months | 30.0% |

| This compound-induced Myopathy | 5.9% |

Safety and Tolerability

While generally well-tolerated in short-term studies, long-term this compound therapy has been associated with the development of myopathy (muscle weakness and pain).[5][9] This adverse event is a significant concern and has limited its use as a first-line long-term treatment. Viral breakthrough, often associated with the development of resistance mutations such as rtM204I, has also been observed with prolonged therapy.[10]

Regulatory Status and Conclusion

This compound was approved for the treatment of chronic hepatitis B in South Korea and the Philippines.[1][3] Its development marked a significant step in the search for more effective HBV therapies, particularly due to its unique mechanism of action and its ability to reduce cccDNA in preclinical models. However, the long-term safety concerns, specifically myopathy and the development of resistance, have led to a re-evaluation of its place in the therapeutic landscape, especially with the availability of other potent and safer antiviral agents.[5][9] The story of this compound's development provides valuable lessons for the future design and evaluation of antiviral drugs, emphasizing the importance of long-term safety and resistance monitoring.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the in vitro anti-HBV activity of this compound in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Long-Term Treatment Efficacy and Safety of this compound Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gutnliver.org [gutnliver.org]

- 7. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Safety Study to Evaluate 12 Weeks of Treatment with this compound in Patients Infected with Hepatitis B Virus. | MedPath [trial.medpath.com]

- 9. Long-term treatment efficacy and safety of this compound therapy in naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term treatment outcomes of this compound in antiviral-naive patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Data on Clevudine: A Technical Guide on Safety and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and efficacy of Clevudine, a nucleoside analog developed for the treatment of chronic hepatitis B virus (HBV) infection, as demonstrated in early-phase clinical trials. The data herein is compiled from peer-reviewed publications and clinical trial registries, offering a detailed look at the foundational evidence for this antiviral agent.

Executive Summary

This compound is a pyrimidine nucleoside analog with potent in vitro and in vivo activity against the hepatitis B virus.[1] Early-phase clinical studies were designed to assess its safety, tolerability, pharmacokinetics, and antiviral efficacy in patients with chronic HBV infection. These trials have consistently demonstrated this compound's ability to significantly reduce HBV DNA levels with a generally favorable safety profile over short-term administration. This document synthesizes the quantitative data from key Phase I and II studies, details the experimental methodologies employed, and visualizes the drug's mechanism of action and typical clinical trial workflow.

Mechanism of Action

This compound is a synthetic thymidine nucleoside analog.[2] Upon oral administration, it is absorbed and subsequently phosphorylated within hepatocytes to its active form, this compound triphosphate.[2][3] This active metabolite competitively inhibits the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[2] By incorporating into the elongating viral DNA chain, this compound triphosphate leads to premature chain termination, thereby halting viral replication and reducing the viral load.[2][4] A key feature of this compound is its long intracellular half-life, which allows for sustained antiviral pressure.[2]

Early-Phase Efficacy Data

Phase II studies have been crucial in establishing the antiviral potency of this compound. The primary efficacy endpoint in these trials was the reduction in serum HBV DNA levels from baseline.

Dose-Ranging Efficacy Study (12 Weeks)

A multicenter, randomized Phase II study evaluated three different daily doses of this compound (10 mg, 30 mg, and 50 mg) over a 12-week period in nucleoside-naïve patients with chronic hepatitis B.[5]

Table 1: Efficacy of this compound after 12 Weeks of Treatment [5]

| Parameter | 10 mg (n=10) | 30 mg (n=11) | 50 mg (n=10) |

| Median HBV DNA Reduction from Baseline (log₁₀ copies/mL) | -3.2 | -3.7 | -4.2 |

| Patients with Undetectable HBV DNA (<4700 copies/mL) | 1 (10%) | 5 (45%) | 2 (20%) |

Data sourced from a Phase II, multicenter, randomized study.[5]

Efficacy in HBeAg-Positive Patients (12 Weeks)

Another Phase II trial focused on HBeAg-positive chronic hepatitis B patients, comparing 30 mg and 50 mg daily doses of this compound against a placebo over 12 weeks, with a 24-week off-therapy follow-up period.[6]

Table 2: Efficacy of this compound in HBeAg-Positive Patients [6]

| Parameter | Placebo (n=32) | 30 mg this compound (n=32) | 50 mg this compound (n=34) |

| Median HBV DNA Reduction at Week 12 (log₁₀ copies/mL) | -0.20 | -4.49 | -4.45 |

| Median HBV DNA Reduction at Week 24 (12 weeks post-treatment) (log₁₀ copies/mL) | N/A | -3.32 | -2.99 |

| Median HBV DNA Reduction at Week 36 (24 weeks post-treatment) (log₁₀ copies/mL) | N/A | -2.28 | -1.40 |

Data from a randomized, placebo-controlled Phase II study in HBeAg-positive patients.[6] These results highlight a sustained antiviral effect even after treatment cessation.

Early-Phase Safety and Tolerability

Across early-phase trials, this compound was generally well-tolerated over treatment durations of up to 12 weeks.[5] No severe or serious adverse events were reported in the 12-week dose-ranging study.[5] In the placebo-controlled trial, the incidence of adverse events and significant laboratory abnormalities was similar between the this compound-treated groups and the placebo group.

It is important to note that while short-term safety was favorable, later long-term studies revealed a risk of myopathy, which ultimately impacted its clinical development.[7]

Table 3: Summary of Safety Findings from Early-Phase Trials

| Trial | Duration | Key Safety Findings |

| Phase II Dose-Ranging[5] | 12 Weeks | This compound was well tolerated; No severe or serious adverse events reported. |

| Phase II HBeAg-Positive[6] | 12 Weeks | Incidence of adverse events and Grade 3/4 laboratory abnormalities were similar to placebo. |

| Phase I/II (ATI-2173, a prodrug)[8] | 28 Days | Treatment-emergent adverse events occurred in 47% of patients receiving ATI-2173 and 71% receiving placebo; headache was the most common. No ALT flares were observed after treatment discontinuation. |

Experimental Protocols

The methodologies for the early-phase trials were designed to rigorously assess the safety and efficacy of this compound in a controlled manner.

General Clinical Trial Workflow

The execution of these clinical trials followed a standardized workflow from patient screening to data analysis.

Protocol for Phase II Dose-Ranging Study (NCT00044135)[5][9]

-

Study Design: A Phase II, multicenter, randomized, partially-blinded, parallel-assignment study.[9]

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of 12 weeks of treatment with this compound.[9]

-

Patient Population: 31 nucleoside-naïve adults with chronic HBV infection.[5]

-

Inclusion Criteria:

-

Exclusion Criteria:

-

Intervention:

-

Duration: 12 weeks of treatment followed by a 24-week off-treatment follow-up period.[5]

-

Key Assessments:

Conclusion

The early-phase clinical trial data for this compound successfully established its potent antiviral activity against HBV, demonstrating significant, dose-related reductions in viral load over a 12-week treatment period. The drug was generally well-tolerated in these initial short-term studies. The findings from these foundational trials provided the necessary evidence to advance this compound into later-stage clinical development, while also highlighting the importance of long-term safety monitoring for this class of compounds. This guide serves as a technical resource for understanding the initial clinical profile of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug development.

References

- 1. This compound University of Georgia/Abbott/Bukwang/Triangle/Yale University - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Clinical trial: a phase II, randomized study evaluating the safety, pharmacokinetics and anti-viral activity of this compound for 12 weeks in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 12-week this compound therapy showed potent and durable antiviral activity in HBeAg-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI‐2173 in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Note: Protocol for Assessing Clevudine Antiviral Activity in HepG2.2.15 Cells

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the in vitro antiviral efficacy and cytotoxicity of Clevudine, a nucleoside analog, against the Hepatitis B Virus (HBV) using the HepG2.2.15 cell line.

Introduction

Hepatitis B Virus (HBV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HepG2.2.15 cell line, derived from a human hepatoblastoma, is a crucial in vitro model as it is stably transfected with the HBV genome and continuously produces viral particles.[1][2] This characteristic makes it an ideal system for screening and characterizing antiviral compounds.[1][3]

This compound is a synthetic thymidine nucleoside analog that has demonstrated potent antiviral activity against HBV.[4][5] This protocol outlines the necessary steps to determine its efficacy by quantifying the reduction in viral replication and to assess its safety profile by measuring cytotoxicity. The key parameters derived from these assays are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which together are used to calculate the Selectivity Index (SI), a measure of the drug's therapeutic window.[6]

Mechanism of Action of this compound

This compound is a prodrug that, once inside liver cells (hepatocytes), is converted into its active triphosphate form.[7] This active metabolite, this compound triphosphate, acts as a competitive inhibitor of the HBV DNA polymerase, an enzyme essential for viral replication.[7] By competing with the natural substrate, deoxythymidine triphosphate (dTTP), and incorporating itself into the elongating viral DNA chain, it causes premature chain termination, effectively halting HBV replication.[5][7]

Overall Experimental Workflow

The assessment involves two parallel assays: a cytotoxicity assay to determine the CC50 and an antiviral assay to determine the IC50. Cell culture supernatants are harvested from the antiviral assay to quantify extracellular HBV DNA and viral antigens.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of HepG2.2.15 Cells

-

Media Preparation: Prepare HepG2.2.15 Expansion Medium consisting of DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 200 µg/mL G418 (Geneticin) to maintain selection pressure.

-

Thawing Cells: Swiftly thaw a cryovial of HepG2.2.15 cells in a 37°C water bath.[1] Transfer the cell suspension to a 15 mL conical tube containing 8-9 mL of pre-warmed expansion medium.[1]

-

Cell Seeding: Centrifuge the cell suspension at 300 x g for 3-5 minutes.[2] Discard the supernatant and resuspend the cell pellet in fresh expansion medium. Seed the cells into a T75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.[8]

-

Subculture: When cells reach 80-85% confluency, passage them.[2] Wash the cell monolayer with PBS, detach using a suitable reagent like Accutase, and re-seed into new flasks at a typical split ratio of 1:6.[2]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that reduces cell viability by 50% (CC50).

-

Cell Plating: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of expansion medium (without G418).[9] Incubate for 24 hours at 37°C.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "cells only" (untreated) and "medium only" (blank) controls.

-

Incubation: Incubate the plate for the duration of the antiviral experiment (e.g., 9 days), replacing the drug-containing medium every 3 days.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10] Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot the this compound concentration against percent viability and use non-linear regression to determine the CC50 value.

Protocol 3: Antiviral Activity Assay

-

Cell Plating: Seed HepG2.2.15 cells in 24-well or 48-well plates at a density that will achieve confluency by the end of the experiment. Use culture medium without G418.

-

Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a "no drug" virus control.

-

Incubation and Maintenance: Incubate the plates at 37°C with 5% CO2. The total treatment duration is typically 9 days, with the culture medium containing the specified drug concentration being replaced every 3 days.

-

Supernatant Collection: On day 9, collect the cell culture supernatant from each well. Centrifuge at 3,200 x g for 15 minutes to remove cell debris.[11] Store the clarified supernatant at -80°C for subsequent analysis.

A. Quantification of Extracellular HBV DNA by qPCR

-

DNA Extraction: Extract viral DNA from 200 µL of the clarified supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

qPCR Reaction: Prepare a qPCR reaction mix containing a master mix (e.g., SYBR Green or TaqMan), HBV-specific primers, and the extracted DNA template.[12][13]

-

Standard Curve: Prepare a standard curve using a plasmid containing the HBV genome with known concentrations (e.g., 10² to 10⁸ copies/mL) to allow for absolute quantification.[11]

-

Thermal Cycling: Perform the qPCR using an appropriate thermal cycling protocol. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

-

Data Analysis: Calculate the HBV DNA copy number in each sample using the standard curve. Determine the percentage inhibition of HBV DNA for each this compound concentration relative to the untreated virus control. Plot the this compound concentration against the percentage inhibition and use non-linear regression to determine the IC50 value.

B. Quantification of HBsAg and HBeAg by ELISA

-

ELISA Procedure: Use commercial ELISA kits for the quantitative detection of HBsAg and HBeAg.[14]

-

Sample Preparation: Thaw the collected supernatants. Dilute samples as needed to fall within the detection range of the assay.

-

Assay Protocol: Follow the kit manufacturer's protocol, which typically involves adding standards and samples to antibody-coated microplate wells, followed by incubation with a conjugate antibody and a substrate for color development.[15][16]

-

Data Analysis: Measure the absorbance at the specified wavelength. Calculate the concentration of HBsAg and HBeAg in each sample based on the standard curve provided with the kit. Determine the percentage inhibition for each antigen relative to the untreated virus control and calculate the respective IC50 values.

Data Presentation and Analysis

The results from the cytotoxicity and antiviral assays should be summarized for clear comparison. The Selectivity Index (SI) is a critical parameter, calculated as:

SI = CC50 / IC50

A higher SI value indicates a more favorable therapeutic window for the compound.

Table 1: Representative Cytotoxicity Data for this compound in HepG2.2.15 Cells (Note: These values are for illustrative purposes.)

| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.250 | 100.0 |

| 0.1 | 1.245 | 99.6 |

| 1 | 1.230 | 98.4 |

| 10 | 1.190 | 95.2 |

| 50 | 0.980 | 78.4 |

| 100 | 0.630 | 50.4 |

| 200 | 0.250 | 20.0 |

| CC50 (µM) | ~100 |

Table 2: Representative Antiviral Activity Data for this compound in HepG2.2.15 Cells (Note: These values are for illustrative purposes.)

| This compound Conc. (µM) | HBV DNA (log10 copies/mL) | % HBV DNA Inhibition | % HBsAg Inhibition | % HBeAg Inhibition |

| 0 (Control) | 7.50 | 0 | 0 | 0 |

| 0.001 | 6.25 | 25 | 15 | 18 |

| 0.01 | 5.00 | 50 | 45 | 48 |

| 0.1 | 3.80 | 74 | 70 | 72 |

| 1 | < 2.00 | > 99 | 95 | 96 |

| 10 | < 2.00 | > 99 | 98 | 98 |

| IC50 (µM) | ~0.01 | ~0.012 | ~0.011 |

Summary of Results:

-

CC50: ~100 µM

-

IC50 (HBV DNA): ~0.01 µM

-

Selectivity Index (SI): CC50 / IC50 ≈ 10,000

References

- 1. cytion.com [cytion.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility | MDPI [mdpi.com]

- 4. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and this compound by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genomica.uaslp.mx [genomica.uaslp.mx]

- 14. HBsAg ELISA Kit [cellbiolabs.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. sceti.co.jp [sceti.co.jp]

Application Notes and Protocols: Quantitative Assay for Measuring Clevudine's Impact on HBV DNA Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevudine is a pyrimidine nucleoside analog that has demonstrated potent antiviral activity against the hepatitis B virus (HBV).[1] Its mechanism of action involves the inhibition of HBV DNA polymerase, a critical enzyme in the viral replication cycle.[2] Upon administration, this compound is converted to its active triphosphate form within hepatocytes. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA strand.[2] The incorporation of this compound triphosphate leads to premature chain termination, effectively halting HBV DNA synthesis and reducing the viral load.[3] Accurate and reproducible quantification of HBV DNA levels is paramount for evaluating the efficacy of antiviral agents like this compound in both preclinical and clinical settings. This document provides detailed protocols for a quantitative assay to measure the impact of this compound on HBV DNA levels, along with supporting data and visualizations.

Mechanism of Action of this compound

This compound exerts its anti-HBV effect by interfering with the viral DNA synthesis process. The following diagram illustrates the key steps in its mechanism of action.

Caption: this compound's mechanism of action targeting HBV DNA polymerase.

Quantitative Data Summary

The following tables summarize the reduction in serum HBV DNA levels observed in clinical studies of this compound treatment. Data is presented as the mean or median log10 reduction from baseline.

Table 1: this compound Monotherapy in HBeAg-Positive Chronic Hepatitis B Patients

| Treatment Duration | Daily Dosage | Mean/Median HBV DNA Reduction (log10 copies/mL) | Reference |

| 12 weeks | 30 mg | 4.65 (median) | [4] |

| 24 weeks | 30 mg | 4.65 (median) | [4] |

| 48 weeks | 30 mg | -6.4 ± 2.0 (mean) | [5] |

| 48 weeks | 30 mg | -5.2 (mean vs. Lamivudine) | [6] |

| 48 weeks | 30 mg | -4.84 (median) | [7] |

| 96 weeks | 30 mg | -6.55 (mean) | [7] |

Table 2: this compound Monotherapy in HBeAg-Negative Chronic Hepatitis B Patients

| Treatment Duration | Daily Dosage | Mean/Median HBV DNA Reduction (log10 copies/mL) | Reference |

| 24 weeks | 30 mg | Not Specified | |

| 48 weeks | 30 mg | -6.9 ± 7.0 (mean) | [5] |

| 48 weeks | 30 mg | -3.74 (median) | [7] |

Experimental Protocols

In Vitro Assay for this compound Efficacy

This protocol describes an in vitro method to assess the dose-dependent effect of this compound on HBV DNA replication using a cell-based assay.[8][9]

1. Cell Culture and HBV Infection Model:

-

Cell Line: HepG2 cells are commonly used. For efficient HBV genome delivery, a recombinant baculovirus system carrying the HBV genome can be utilized.[8][9] Other models include HepG2-NTCP cells which support HBV infection.[10]

-

Culture Conditions: Maintain HepG2 cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

2. This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Seed HepG2 cells in multi-well plates.

-

After cell attachment (and infection with the HBV model system), treat the cells with serial dilutions of this compound. Include a vehicle-only control.

-

Incubate the cells for a defined period (e.g., 3-7 days).

3. Extraction of Viral DNA:

-

Extracellular HBV DNA: Collect the cell culture supernatant. Precipitate viral particles using polyethylene glycol (PEG) 8000. Extract DNA from the viral pellet using a commercial viral DNA extraction kit.[9]

-

Intracellular HBV DNA: Lyse the cells and extract total DNA using a genomic DNA extraction kit.

4. Quantification of HBV DNA by Real-Time PCR (qPCR):

-

Use a validated qPCR assay targeting a conserved region of the HBV genome (e.g., the S gene).[11]

-

Prepare a standard curve using a plasmid containing the target HBV DNA sequence with a known copy number.

-

Perform qPCR using a suitable master mix, primers, and probe (e.g., TaqMan).

-

Analyze the data to determine the HBV DNA copy number in each sample.

Clinical Sample Quantification Protocol

This protocol outlines the steps for quantifying HBV DNA from patient serum samples.

1. Sample Collection and Processing:

-

Collect whole blood in a serum separator tube (SST).

-

Centrifuge the tube according to the manufacturer's instructions to separate the serum.

-

Aliquot the serum into sterile, nuclease-free tubes. Store at -20°C or lower until analysis.[12]

2. Viral DNA Extraction:

-

Use a commercially available and validated viral nucleic acid extraction kit specifically designed for use with serum or plasma. Follow the manufacturer's protocol.

3. Real-Time PCR (qPCR) for HBV DNA Quantification:

-

Several commercial assays are available and widely used, such as the COBAS TaqMan HBV quantitative test.[1]

-

These assays typically include primers, probes, and a quantitative standard curve.

-

Set up the qPCR reaction according to the manufacturer's instructions, including patient-derived DNA samples, controls, and standards.

-

Run the qPCR on a calibrated real-time PCR instrument.

4. Data Analysis:

-

The instrument's software will generate a standard curve and calculate the HBV DNA concentration in the patient samples, usually reported in International Units per milliliter (IU/mL) or copies/mL.[12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative assay of this compound's effect on HBV DNA levels.

Caption: Workflow for quantifying this compound's effect on HBV DNA.

Conclusion

The quantitative assays described provide a robust framework for evaluating the antiviral efficacy of this compound against HBV. The in vitro models allow for detailed mechanistic and dose-response studies, while the analysis of clinical samples is essential for determining therapeutic effectiveness in patients. Consistent and accurate measurement of HBV DNA levels is a critical component of the drug development and clinical management of chronic hepatitis B.

References

- 1. Long-Term Treatment Efficacy and Safety of this compound Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound therapy for 24 weeks further reduced serum hepatitis B virus DNA levels and increased ALT normalization rates without emergence of viral breakthrough than 12 weeks of this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of 48-week treatment efficacy between this compound and entecavir in treatment-naïve patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and this compound by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 11. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiology.testcatalog.org [microbiology.testcatalog.org]

Synthesis and Purification of Clevudine: A Guide for Laboratory Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for the synthesis and purification of Clevudine (2'-fluoro-5-methyl-β-L-arabinofuranosyluracil or L-FMAU) for laboratory applications. This compound is a nucleoside reverse transcriptase inhibitor with potent antiviral activity against Hepatitis B virus (HBV).[1][2][3][4] The protocols described herein are based on established synthetic routes, offering researchers a practical guide to obtaining high-purity this compound for research purposes.

Introduction to this compound

This compound is a synthetic pyrimidine nucleoside analog of the unnatural L-configuration.[3][4] Its mechanism of action involves the inhibition of HBV DNA polymerase, leading to the termination of the growing viral DNA chain.[5][6] Initially synthesized in 1995, it has demonstrated significant antiviral efficacy against both Hepatitis B virus and Epstein-Barr virus.[2] The unique structural features of this compound, including an unnatural L-configuration and a 2'-fluoro substituent, present specific challenges and considerations in its chemical synthesis.[1]

Synthesis of this compound

Two primary synthetic routes for this compound are outlined below. The first is the original route starting from L-arabinose, and the second is a more recent, higher-yield approach commencing from 2-deoxy-2-fluoro-D-galactopyranose.

Synthesis from L-Arabinose (Original Route)

This multi-step synthesis was the first reported method for producing this compound.[2] It involves the formation of a protected arabinofuranosyl intermediate followed by fluorination and coupling with the thymine base. A general overview of this synthetic pathway is presented below.

Diagram of the Synthesis of this compound from L-Arabinose

References

- 1. Protecting-group-free synthesis of this compound (l-FMAU), a treatment of the hepatitis B virus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

Determining the 50% Effective Concentration (EC50) of Clevudine in Cell-Based Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clevudine is a nucleoside analog antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It acts as a potent inhibitor of HBV DNA polymerase, the key enzyme responsible for viral replication.[1] Upon administration, this compound is converted to its active triphosphate form within hepatocytes. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain. Once incorporated, this compound leads to premature chain termination, thereby halting HBV DNA synthesis and reducing the viral load.[1][2] This document provides detailed protocols for determining the 50% effective concentration (EC50) of this compound against HBV in cell-based assays, a critical step in the evaluation of its antiviral potency.

Data Presentation

The following table summarizes the reported EC50 values for this compound against wild-type HBV in commonly used hepatoma cell lines.

| Cell Line | EC50 (µM) | Reference |

| HepG2.2.15 | 0.1 | [3] |

| HepAD38 | 0.1 | [3] |

Signaling Pathway: Hepatitis B Virus (HBV) Replication Cycle

The primary signaling pathway targeted by this compound is the HBV replication cycle within infected hepatocytes. The following diagram illustrates the key steps of this process.

Experimental Workflow for EC50 Determination

The general workflow for determining the EC50 of an antiviral compound involves treating virus-producing cells with a range of drug concentrations, quantifying the resulting viral replication, and calculating the concentration that inhibits 50% of this replication.

Experimental Protocols

The following are detailed protocols for determining the EC50 of this compound using the HepG2.2.15 cell line, which stably produces HBV particles.[4]

Materials and Reagents

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

DNA extraction kit for viral DNA from cell culture supernatant

-

qPCR master mix

-

HBV-specific qPCR primers and probe

-

HBV DNA standard for calibration curve

Protocol 1: Cell Culture and Drug Treatment

-

Cell Culture Maintenance: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: On day 0, trypsinize and count the HepG2.2.15 cells. Seed the cells into a 96-well plate at a density of 4 x 10^5 cells/well.[5] Allow the cells to adhere overnight.

-

This compound Preparation: On day 1, prepare a stock solution of this compound in DMSO. Further prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM). Include a no-drug (vehicle control) and a positive control (another known HBV inhibitor) if desired.

-

Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubation: Incubate the plate for a defined period, typically 3 to 6 days. The medium can be replaced with fresh drug-containing medium every 2-3 days if longer incubation periods are required.

Protocol 2: HBV DNA Quantification from Supernatant

-

Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

-

Viral DNA Extraction: Extract HBV DNA from a defined volume of the supernatant (e.g., 50 µL) using a commercial viral DNA extraction kit according to the manufacturer's instructions. A simple method involving NaOH lysis can also be employed: mix 50 µL of supernatant with an equal volume of 0.4 mol/L NaOH, incubate at 80°C for 10 minutes, centrifuge briefly, and neutralize with Tris-HCl.[6]

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing a suitable qPCR master mix, HBV-specific forward and reverse primers, and a fluorescently labeled probe.

-

Add a specific volume of the extracted DNA (e.g., 2-5 µL) to each qPCR reaction well.

-

Prepare a standard curve using serial dilutions of a plasmid containing the HBV target sequence of known concentration.

-

Perform the qPCR using a real-time PCR instrument with thermal cycling conditions appropriate for the chosen primers and polymerase. A typical program would include an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[6]

-

-

Data Analysis and EC50 Calculation:

-

Using the standard curve, determine the HBV DNA concentration (e.g., copies/mL) in each supernatant sample.

-

Calculate the percentage of HBV DNA inhibition for each this compound concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the EC50 value, which is the concentration of this compound that results in a 50% reduction in HBV DNA levels.[7]

-

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific laboratory settings and reagents. It is also recommended to perform a cytotoxicity assay in parallel to ensure that the observed antiviral effect is not due to drug-induced cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 6. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

Application Note: Experimental Design for In Vitro Evaluation of Clevudine Combination Therapy

Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

Introduction: Clevudine is a pyrimidine nucleoside analog that demonstrates potent antiviral activity against the Hepatitis B virus (HBV).[1] Its mechanism of action involves the inhibition of HBV polymerase, which is crucial for viral replication.[2][3][4] Specifically, after conversion to its active triphosphate form within hepatocytes, this compound acts as a chain terminator when incorporated into the elongating viral DNA, thus halting replication.[2][4] However, long-term monotherapy with nucleos(t)ide analogs can lead to the emergence of drug-resistant viral strains.[5] Combination therapy, a cornerstone of treatment for other chronic viral infections like HIV, offers a promising strategy to enhance antiviral efficacy, reduce the risk of resistance, and potentially achieve a functional cure for chronic hepatitis B.[5][6]

This application note provides a detailed framework and experimental protocols for the in vitro assessment of this compound in combination with other antiviral agents. The methodologies described herein are designed to quantify antiviral efficacy, assess cytotoxicity, and determine the nature of the drug interaction (synergistic, additive, or antagonistic).

Core Experimental Concepts

In Vitro Model System

The HepG2.2.15 cell line is a widely accepted and utilized model for in vitro HBV studies.[7][8] This human hepatoblastoma cell line is stably transfected with a full-length HBV genome and constitutively expresses HBV antigens and viral particles, providing a reliable system to screen antiviral compounds.[7][9]

Drug Interaction Analysis

The primary goal of combination studies is to characterize the interaction between two or more drugs. The effects can be classified as:

-

Synergism: The combined effect of the drugs is greater than the sum of their individual effects.[10]

-

Additivity: The combined effect is equal to the sum of the individual effects.[10]

-

Antagonism: The combined effect is less than the sum of their individual effects.[10]

The Chou-Talalay method is a robust quantitative method used to determine these interactions by calculating a Combination Index (CI) .[10][11]

-

CI < 1: Synergism

-

CI = 1: Additive Effect

-

CI > 1: Antagonism

Experimental Workflow

A systematic workflow is critical for obtaining reproducible results. The process involves culturing the cell line, treating the cells with a matrix of drug concentrations (checkerboard assay), quantifying the viral load and cell viability, and finally, analyzing the data to determine drug interaction.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 (human hepatoblastoma, HBV-expressing).[7]

-

Growth Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 (to maintain selective pressure for the HBV plasmid).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Subculture cells when they reach 80-90% confluency, typically every 3-4 days.[9] Use a suitable dissociation reagent like Trypsin-EDTA.

Protocol 2: Checkerboard Assay for Antiviral Efficacy

This assay evaluates the antiviral activity of this compound and a second compound (Drug X) alone and in combination across a range of concentrations.

-

Cell Seeding: Seed HepG2.2.15 cells into a 96-well microplate at a density of 1.5 x 10⁴ cells/well in 100 µL of growth medium (without G418).[12] Incubate for 24 hours.

-

Drug Dilution Preparation (Checkerboard):

-

Prepare a series of 2-fold dilutions for this compound and Drug X in separate plates or tubes. A typical range would span from 8x the estimated IC50 down to sub-therapeutic levels.

-

In the 96-well cell plate, add 50 µL of this compound dilution and 50 µL of Drug X dilution to the appropriate wells. The final volume in each well will be 200 µL.

-

Include wells for "this compound only," "Drug X only," and "untreated virus control" (cells with medium only).

-

-

Incubation: Incubate the treated plates for 6 to 9 days, replacing the medium containing the respective drug concentrations every 3 days.

Protocol 3: Quantification of HBV DNA by qPCR

This protocol quantifies the amount of HBV DNA released into the cell culture supernatant, which serves as a measure of viral replication.

-

Supernatant Collection: After the incubation period, carefully collect 100 µL of supernatant from each well.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.[13][14] Elute the DNA in 50-100 µL of elution buffer.

-

qPCR Reaction:

-

Prepare a qPCR master mix containing a SYBR Green or TaqMan probe-based qPCR mix, forward and reverse primers targeting a conserved region of the HBV genome (e.g., the S gene), and nuclease-free water.[13][15][16]

-

Add 5 µL of the extracted DNA to each well of a qPCR plate.

-

Add the master mix to each well.

-

Run the plate on a real-time PCR instrument. A typical thermal cycling profile is: 95°C for 10-15 min, followed by 40 cycles of 94°C for 15s and 60°C for 40s.[15]

-

-

Data Analysis: Use a standard curve generated from a plasmid containing the HBV target sequence to quantify the HBV DNA copy number in each sample. The percent inhibition of viral replication is calculated relative to the untreated virus control.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability to determine if the observed antiviral effects are due to specific inhibition or general cytotoxicity.[17][18]

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17]

-

Assay Procedure:

-

After collecting the supernatant for qPCR, carefully remove the remaining medium from the 96-well plate.

-

Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[18][19]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17][19]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][18]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17] Cell viability is expressed as a percentage relative to the untreated control cells.

Data Presentation and Analysis

Quantitative data should be organized into clear tables to facilitate interpretation and comparison.

Table 1: Single-Agent Antiviral Activity and Cytotoxicity This table summarizes the potency and toxicity of each drug when tested alone. IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are determined using non-linear regression analysis of the dose-response curves.

| Compound | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Value | Value | Value |

| Drug X | Value | Value | Value |

Table 2: Combination Index (CI) Values for this compound and Drug X This table presents the CI values calculated using the Chou-Talalay method at different levels of viral inhibition (Fraction affected, Fa).[11][20] This analysis reveals whether the interaction is synergistic, additive, or antagonistic at different effect levels.

| Fa (Inhibition) | This compound Dose (nM) | Drug X Dose (nM) | Combination Index (CI) | Interaction |

| 0.50 (50%) | Value | Value | Value | Synergy/Additive/Antagonism |

| 0.75 (75%) | Value | Value | Value | Synergy/Additive/Antagonism |

| 0.90 (90%) | Value | Value | Value | Synergy/Additive/Antagonism |

Visualization of Mechanism and Pathways

Understanding the mechanism of action is key to designing rational drug combinations. This compound targets the reverse transcription step in the HBV replication cycle.[1] A combination therapy could involve another agent that targets a different step, such as viral entry or transcription.

References

- 1. Long-Term Treatment Efficacy and Safety of this compound Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Hepatitis-B virus: replication cycle, targets, and antiviral approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of combination therapies against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mythreyaherbal.com [mythreyaherbal.com]

- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genomica.uaslp.mx [genomica.uaslp.mx]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Note: A Proposed HPLC-UV Method for the Quantification of Clevudine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Clevudine in human plasma. As no specific validated HPLC-UV method for this compound has been identified in publicly available literature, this protocol is a suggested starting point based on established methods for other nucleoside analogue reverse transcriptase inhibitors. This method is intended for researchers, scientists, and drug development professionals and requires full in-house development, optimization, and validation to ensure its accuracy, precision, and robustness for its intended purpose.

Introduction

This compound is a nucleoside analogue that has demonstrated potent antiviral activity against the hepatitis B virus (HBV). To support pharmacokinetic and pharmacodynamic studies, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. While liquid chromatography-mass spectrometry (LC-MS) methods have been used to measure this compound levels, an HPLC-UV method can offer a more accessible and cost-effective alternative for routine analysis.[1] This application note provides a comprehensive, albeit proposed, protocol for the determination of this compound in human plasma using reversed-phase HPLC with UV detection.

Proposed Chromatographic Conditions

The following HPLC parameters are proposed as a starting point for method development. Optimization will be necessary to achieve the desired separation and sensitivity.

| Parameter | Proposed Setting |

| HPLC System | Isocratic HPLC system with UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 6.0) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 265 nm (This should be confirmed by determining the λmax of this compound) |

| Internal Standard (IS) | Lamivudine or another structurally similar and commercially available nucleoside analogue |

Experimental Protocols

Preparation of Solutions

1. Standard Stock Solution of this compound (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Store at 2-8°C.

2. Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of the chosen Internal Standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Store at 2-8°C.

3. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Prepare a working solution of the Internal Standard at a fixed concentration (e.g., 10 µg/mL) in the mobile phase.

Sample Preparation from Human Plasma (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[2]

-

Pipette 500 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution and vortex briefly.

-

Add 1.0 mL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex to dissolve and transfer to an HPLC vial for injection.

Method Validation Parameters (Based on ICH Guidelines)

Once the method is developed and optimized, it must be validated according to international guidelines (e.g., ICH Q2(R1)). The following parameters should be assessed:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to assess the analyte in the presence of endogenous plasma components. | No significant interfering peaks at the retention times of this compound and the IS in blank plasma. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the defined concentration range. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |